2,2',3,4,4',5,6-Heptabromodiphenyl ether chemical structure and properties
2,2',3,4,4',5,6-Heptabromodiphenyl ether chemical structure and properties
[1][2]
Executive Summary
2,2',3,4,4',5,6-Heptabromodiphenyl ether (BDE-183) is a heptabrominated congener of polybrominated diphenyl ethers (PBDEs).[1] Historically, it served as the primary marker congener for the commercial "OctaBDE" flame retardant mixture. Due to its high lipophilicity, persistence, and bioaccumulative potential, BDE-183 is classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention.
For researchers and drug development professionals focusing on ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity), BDE-183 represents a critical model for understanding halogenated aromatic toxicity, specifically regarding thyroid hormone disruption and metabolic debromination pathways.
Chemical Architecture & Physicochemical Properties
BDE-183 is characterized by two phenyl rings linked by an ether bond, substituted with seven bromine atoms. The specific substitution pattern (2,2',3,4,4',5,[1][2][3]6) creates significant steric hindrance, influencing its metabolic stability and receptor binding affinity.
Table 1: Physicochemical Profile[4]
| Property | Value | Context |
| IUPAC Name | 2,2',3,4,4',5,6-Heptabromodiphenyl ether | Official nomenclature |
| CAS Registry | 207122-16-5 | Unique identifier |
| Molecular Formula | C₁₂H₃Br₇O | High halogen content |
| Molecular Weight | ~722.5 g/mol | Heavy molecular mass |
| Log Kow | 8.27 | Extremely lipophilic; high bioaccumulation potential |
| Melting Point | ~174°C | Solid at room temperature |
| Water Solubility | < 1 µg/L | Effectively insoluble in aqueous media |
| Vapor Pressure | < 1 × 10⁻⁷ Pa (25°C) | Low volatility; partitions to dust/sediment |
Analytical Methodologies: Self-Validating Protocols
The analysis of BDE-183 requires rigorous cleanup due to lipid interference and high sensitivity detection methods due to its low environmental concentrations. The following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for quantifying trace organics.
Experimental Workflow
Principle: The use of a ¹³C-labeled internal standard (
Step-by-Step Protocol
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Sample Spiking (Internal Standard Addition):
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Extraction:
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Solid Samples: Soxhlet extraction with Toluene for 16–24 hours. Toluene is preferred over Hexane/Acetone for higher brominated BDEs due to better solubility.
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Liquid/Serum: Liquid-Liquid Extraction (LLE) using Hexane:Methyl tert-butyl ether (MTBE) (1:1).
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Purification (Multi-Layer Silica Column):
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Pack a glass column (bottom to top):
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1g Activated Silica
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4g 44% Acid Silica (H₂SO₄ on Silica) -> Critical Step: Oxidizes and destroys lipids/biomass.
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1g Activated Silica
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1g Sodium Sulfate (Drying agent)
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-
Elute with Hexane.
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-
Instrumental Analysis (GC-ECNI-MS):
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System: Gas Chromatography coupled to Mass Spectrometry.[5][6][8][9]
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Ionization: Electron Capture Negative Ionization (ECNI) with Methane reagent gas.
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Rationale: ECNI is 10–100x more sensitive than Electron Ionization (EI) for hepta-BDEs because the electronegative bromine atoms efficiently capture thermal electrons.
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-
Detection Parameters:
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Primary Monitor (SIM): m/z 79 and 81 ([Br]⁻ isotopes).
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Confirmation: Retention time match within ±0.05 min of the ¹³C-standard.
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Analytical Workflow Diagram
Figure 1: Isotope Dilution Mass Spectrometry workflow for BDE-183 quantification.[10]
Toxicokinetics & Mechanism of Action[13]
For drug development professionals, BDE-183 serves as a toxicological model for Endocrine Disrupting Chemicals (EDCs) . Its toxicity profile is governed by its metabolic fate and receptor interaction.
Metabolic Debromination
Unlike stable drugs, BDE-183 undergoes metabolic degradation in vivo (particularly in hepatic microsomes).
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Pathway: Stepwise reductive debromination.
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Mechanism: Removal of bromine atoms, typically from the meta or para positions.[10][11]
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Key Metabolites: BDE-183 (Hepta)
BDE-154 (Hexa) BDE-99 (Penta). -
Significance: The metabolites (BDE-99, BDE-47) are often more toxic and bioaccumulative than the parent BDE-183.
Thyroid Hormone Disruption
BDE-183 acts as a thyroid hormone antagonist.
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Structural Mimicry: The polybrominated diphenyl ether backbone structurally resembles Thyroxine (T4).
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Competitive Binding: Hydroxylated metabolites (OH-BDEs) bind with high affinity to Transthyretin (TTR) , a major thyroid hormone transport protein.
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Outcome: Displacement of T4 leads to reduced circulating T4 levels (Hypothyroxinemia) and potential neurodevelopmental deficits.
Toxicological Pathway Diagram
Figure 2: Mechanism of Action showing metabolic activation and thyroid transport disruption.
Regulatory Landscape
BDE-183 is strictly regulated due to its persistence (Half-life > 6 months in soil) and toxicity.
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Stockholm Convention: Listed under Annex A (Elimination) as a component of "Commercial Octabromodiphenyl ether".
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EU REACH: Restricted substance; identified as a Substance of Very High Concern (SVHC).
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US EPA: Subject to Significant New Use Rules (SNURs), effectively banning manufacture and import.
References
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Stockholm Convention on Persistent Organic Pollutants. (2009). Listing of commercial octabromodiphenyl ether. United Nations Environment Programme. Link
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National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 15509899, 2,2',3,4,4',5,6-Heptabromodiphenyl ether. PubChem.[1][12] Link
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Stapleton, H. M., et al. (2004).[13] Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology.[14] Link
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US EPA. (2017). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs). United States Environmental Protection Agency.[5] Link
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AccuStandard. (2023). Reference Standards for PBDEs: BDE-183. Link
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